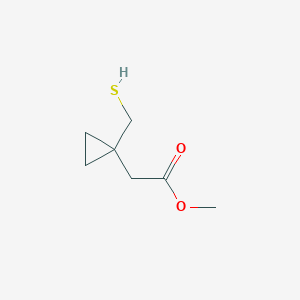
Methyl 1-(mercaptomethyl)cyclopropaneacetate
概要
説明
Methyl 1-(mercaptomethyl)cyclopropaneacetate is a fine chemical that is used as a reagent, specialty chemical, and intermediate . It is an important organic synthetic material for the preparation of novel salt-type URAT-1 inhibitors . It is also an intermediate for montelukast, an orally administered, highly potent, selective leukotriene receptor antagonist approved for the treatment of asthma and allergic rhinitis .
Synthesis Analysis
The synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate involves several steps. One method involves converting 1,1-cyclopropyldimethanol into the corresponding cyclic sulfite using thionyl chloride . Another method involves preparing [1-(mercaptomethyl)cyclopropyl]acetic acid from [1-(acetylthiolmethyl)cyclopropyl]acetonitrile by conducting the basic hydrolysis in a biphasic system .Molecular Structure Analysis
The molecular formula of Methyl 1-(mercaptomethyl)cyclopropaneacetate is C7H12O2S . Its molecular weight is 160.23 .Chemical Reactions Analysis
Methyl 1-(mercaptomethyl)cyclopropaneacetate reacts with amines to form an amidine derivative . It is a versatile building block for the synthesis of complex compounds .Physical And Chemical Properties Analysis
The density of Methyl 1-(mercaptomethyl)cyclopropaneacetate is approximately 1.1 g/cm3 . Its boiling point is around 208.9°C , and its refractive index is 1.495 .科学的研究の応用
Synthesis of Leukotriene Receptor Antagonists
“Methyl 1-(mercaptomethyl)cyclopropaneacetate” and its derivatives are important intermediates for the synthesis of leukotriene receptor antagonists . These antagonists inhibit the cysteiny leukotriene CysL T 1 receptor . Leukotrienes are associated with inflammation and constriction of airway muscles and the accumulation of fluid in the lung .
Anti-Asthmatic Applications
The compounds synthesized using “Methyl 1-(mercaptomethyl)cyclopropaneacetate” are useful as anti-asthmatic agents . They help in reducing the symptoms of asthma by inhibiting the action of leukotrienes .
Anti-Allergic Applications
These compounds also have anti-allergic properties . They can be used to treat various allergic reactions by blocking the action of leukotrienes .
Anti-Inflammatory Applications
“Methyl 1-(mercaptomethyl)cyclopropaneacetate” derived compounds are also useful as anti-inflammatory agents . They can help in reducing inflammation in various conditions .
Cytoprotective Applications
These compounds have cytoprotective properties . They protect cells from harmful substances and conditions .
Synthesis of Montelukast
“Methyl 1-(mercaptomethyl)cyclopropaneacetate” is used in the synthesis of montelukast , a drug used to treat asthma and allergies .
Precursor for Heterocycles
“Methyl 1-(mercaptomethyl)cyclopropaneacetate” can be used as a starting material for the synthesis of heterocyclic compounds. These are ring structures containing atoms other than carbon in the ring. The thiol group can be manipulated to form new carbon-heteroatom bonds, leading to diverse heterocycles with potential biological activity.
Pharmaceutical Development
“Methyl 1-(mercaptomethyl)cyclopropaneacetate” is a versatile chemical compound used in diverse scientific research. Its unique structure enables investigations into various fields, including organic synthesis, pharmaceutical development, and material science.
作用機序
Safety and Hazards
将来の方向性
Methyl 1-(mercaptomethyl)cyclopropaneacetate has potential applications in various fields, including organic synthesis, pharmaceutical development, and material science. Further studies are needed to explore its full potential and applications in different industries .
Relevant Papers The synthesis of montelukast sodium, which involves coupling methyl 1-(mercaptomethyl)cyclopropaneacetate with (S)-1-(3-(2-(7-chloro-2-quinolinyl)ethenyl(phenyl)-3(-2-(1-hydroxy-1-methylethyl)-phenyl)propyl methanesulfonate, followed by hydrolysis of the resulting methyl ester so as to form a free acid, is taught in patent EP 480,717 .
特性
IUPAC Name |
methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-9-6(8)4-7(5-10)2-3-7/h10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHLVNAWLWIHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192074 | |
| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(mercaptomethyl)cyclopropaneacetate | |
CAS RN |
152922-73-1 | |
| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152922-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

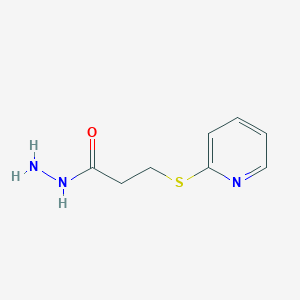
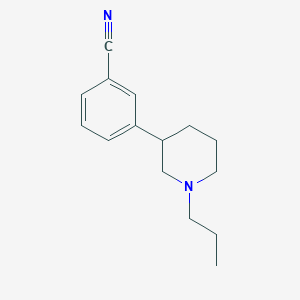

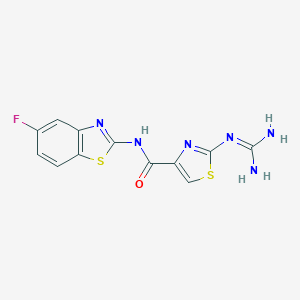
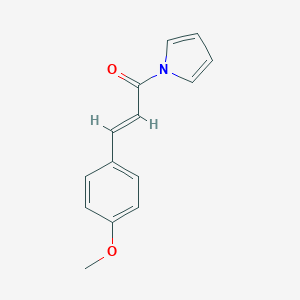
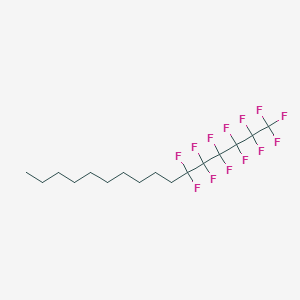
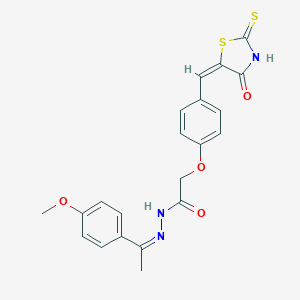
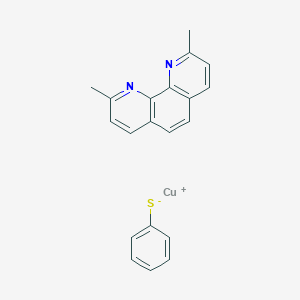


![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)
![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)
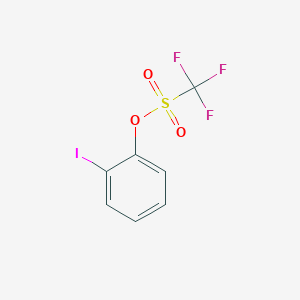
![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)